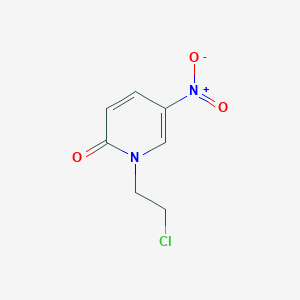

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one

描述

属性

IUPAC Name |

1-(2-chloroethyl)-5-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c8-3-4-9-5-6(10(12)13)1-2-7(9)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMWOVAAYDTBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1[N+](=O)[O-])CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Cyclization of Nitro-Substituted Precursors

Method Overview:

This approach involves synthesizing a nitro-substituted pyridinone precursor, which is subsequently chlorinated at the 2-position to yield the target compound.

Preparation of Nitro-Substituted Pyridinone:

The initial step involves nitration of a suitable pyridinone or pyridine derivative. For instance, nitration of pyridin-2-one derivatives under controlled conditions introduces the nitro group at the 5-position.Chlorination at the 2-Position:

The nitrated pyridinone is chlorinated using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of the hydroxyl group or the activation of the 2-position for nucleophilic attack by chloride.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitro-derivative synthesis | Nitrating mixture (HNO₃/H₂SO₄) | 0–5°C, controlled addition | Ensures regioselective nitration at 5-position |

| Chlorination | POCl₃ or SOCl₂ | Reflux, inert atmosphere | Efficient chlorination at 2-position |

Research Findings:

Patents CN111170933A and CN109456257B describe similar methods involving nitration followed by chlorination, emphasizing the importance of temperature control to prevent overreaction and side-products.

One-Pot Multi-Component Synthesis

Method Overview:

A streamlined approach employs a one-pot reaction involving 2-halogenated acrylates, nitromethane, and pyridine derivatives, facilitating the formation of the dihydropyridinone core with subsequent chlorination.

Addition and Condensation:

2-halogenated acrylate reacts with nitromethane under organic base catalysis, followed by condensation with triethyl orthoformate, promoting pyridine ring formation.Cyclization:

The intermediate undergoes cyclization in the presence of a Lewis acid, such as zinc chloride or boron trifluoride, to form the dihydropyridinone ring.Chlorination:

The resulting compound is chlorinated using reagents like phosphorus oxychloride to introduce the 2-chloroethyl group.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | 2-halogenated acrylate, nitromethane, triethyl orthoformate | 70–120°C, one-pot | Organic bases like DBU or DABCO used as catalysts |

| Chlorination | POCl₃ | Reflux | Ensures high yield of chlorinated product |

Research Findings:

Patent CN109456257B highlights this method, emphasizing high yield via one-pot synthesis, with temperature optimization critical for selectivity.

Chlorination of 5-Nitro-1,2-dihydropyridin-2-one Derivatives

Method Overview:

Starting from commercially available or synthesized 5-nitro-1,2-dihydropyridin-2-one, chlorination at the 2-position is achieved using chlorinating agents under controlled conditions.

Preparation of 5-Nitro-1,2-dihydropyridin-2-one:

This intermediate can be prepared via nitration of pyridin-2-one derivatives.Chlorination:

Reagents such as phosphorus oxychloride, thionyl chloride, or phosphorus pentachloride are used under reflux or elevated temperatures to replace the hydroxyl group or activate the 2-position for nucleophilic substitution by chloride.

| Reagent | Conditions | Notes |

|---|---|---|

| POCl₃ | Reflux, inert atmosphere | High efficiency, minimal side reactions |

| SOCl₂ | Reflux | Alternative chlorinating agent |

Research Findings:

Patent CN111170933A describes this method, emphasizing the importance of controlling reaction temperature and time to optimize yield and purity.

Data-Driven Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | References |

|---|---|---|---|---|---|

| Cyclization of Nitro-Precursors | Pyridin-2-one derivatives | Nitrating acids, chlorinating agents | 0–120°C, inert atmosphere | High regioselectivity | CN111170933A, CN109456257B |

| One-Pot Multi-Component | 2-halogenated acrylates, nitromethane | Organic bases, Lewis acids | 70–120°C | Streamlined, high yield | CN109456257B |

| Direct Chlorination | 5-Nitro-1,2-dihydropyridin-2-one | POCl₃, SOCl₂ | Reflux | Simple, effective | CN111170933A |

化学反应分析

Types of Reactions: 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, basic or acidic conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:

Reduction: 1-(2-Aminoethyl)-5-nitro-1,2-dihydropyridin-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids or alcohols.

科学研究应用

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA and proteins, leading to cytotoxic effects. This mechanism is similar to that of other nitro compounds used in chemotherapy. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

相似化合物的比较

Dihydropyridinone Derivatives

Dihydropyridinones are a versatile class of compounds with varied biological activities. Key analogs include:

- 1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one: Shares the 5-nitro-dihydropyridinone core but incorporates a bulky aromatic substituent, likely altering solubility and target specificity compared to the simpler chloroethyl derivative .

Table 1: Substituent Effects on Dihydropyridinone Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| 1-(2-Chloroethyl)-5-nitro-... | 1-ClCH2CH2; 5-NO2 | Potential alkylation; nitro redox |

| 1-{[5-Chloro-...]methyl}-5-nitro- | Bulky aryl; 5-NO2 | Lower solubility; target-specific |

| 5-Amino-1-(2-hydroxyethyl)-... | 1-HOCH2CH2; 5-NH2 | Reduced alkylation; H-bonding |

Chloroethyl-Containing Compounds

Chloroethyl groups are hallmark features of alkylating agents like nitrosoureas. Comparisons include:

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): A nitrosourea with dual alkylating (via chloroethyl) and carbamoylating (via isocyanate release) activities. It cross-links DNA, forming interstrand adducts (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) .

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : Generates single-strand DNA breaks and alkali-labile sites, with cytotoxicity linked to alkylation efficiency and repair resistance .

Key Differences :

Mechanism : Unlike nitrosoureas, 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one lacks a nitrosourea group, preventing carbamoylation. Its alkylation may proceed via direct nucleophilic attack by the chloroethyl group, similar to nitrosoureas, but without secondary isocyanate-mediated protein modification .

DNA Interaction: Nitrosoureas form cross-links (e.g., ), while the pyridinone derivative’s planar structure may facilitate intercalation or groove binding, altering DNA damage patterns.

Toxicity Profile: CCNU’s carbamoylating activity contributes to systemic toxicity, whereas the absence of this moiety in the pyridinone derivative may reduce off-target effects .

Table 2: Alkylating Agents Comparison

Alkylating Activity and Therapeutic Index

emphasizes that alkylating activity inversely correlates with chemical stability, influencing therapeutic index. Nitrosoureas like CCNU exhibit high alkylating activity but suffer from dose-limiting myelosuppression due to carbamoylation .

Solubility and Distribution

The nitro and chloroethyl groups enhance lipophilicity, suggesting favorable blood-brain barrier penetration, akin to CCNU’s high cerebrospinal fluid levels (). However, excessive lipophilicity could increase toxicity, as seen in nitrosoureas with higher octanol/water distribution coefficients .

Metabolic Pathways

This contrasts with nitrosoureas, which degrade via hydroxydiazoalkane intermediates to alkylating species and isocyanates ().

生物活性

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one is an organic compound characterized by a nitro group and a chloroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. Understanding its biological activity is crucial for evaluating its efficacy as a therapeutic agent.

The chemical formula of this compound is with a molecular weight of 202.6 g/mol. The structure includes a pyridine ring with a nitro group at the 5-position and a chloroethyl group at the 1-position, which may influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C7H7ClN2O3 |

| Molecular Weight | 202.6 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-5-nitropyridin-2-one |

| Appearance | Powder |

The biological activity of nitro compounds often relates to their ability to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular stress and apoptosis in cancer cells, making nitro compounds like this compound potential candidates for cancer therapy.

Antitumor Activity

Research indicates that compounds with similar structures can exhibit significant antitumor activity. For instance, studies have shown that chloroethyl derivatives can inhibit DNA synthesis and induce cell death in various cancer cell lines. The incorporation of the nitro group enhances this effect by promoting oxidative stress within the cells.

Antimicrobial Activity

The nitro group in this compound also suggests potential antimicrobial properties. Nitro compounds are known for their effectiveness against a range of pathogens, including bacteria and parasites. The mechanism typically involves the disruption of microbial DNA or metabolic pathways due to ROS generation.

Study on Antitumor Effects

A study investigated the effects of various chloroethyl derivatives on tumor cell lines. It was found that this compound exhibited dose-dependent inhibition of cell proliferation in human cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective antitumor agent .

Antimicrobial Efficacy

In another study focusing on nitro compounds, it was reported that this compound showed significant activity against Helicobacter pylori and Staphylococcus aureus. The mechanism was attributed to the compound’s ability to generate ROS, leading to bacterial cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。